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Compound of Interest

Compound Name: FaeI protein

Cat. No.: B1176820 Get Quote

Unraveling FaeI: A Tale of Two Proteins
This technical guide provides an in-depth exploration of the discovery and initial

characterization of two distinct proteins that share the designation FaeI: a restriction

endonuclease from Flavobacterium aquatile and a receptor-like kinase from Arabidopsis

thaliana. This document is intended for researchers, scientists, and drug development

professionals, offering a comprehensive overview of the available data, experimental protocols,

and signaling pathways associated with each FaeI entity.

Section 1: FaeI - The Restriction Endonuclease from
Flavobacterium aquatile
The FaeI restriction enzyme, sourced from Flavobacterium aquatile, is a valuable tool in

molecular biology for its ability to recognize and cleave specific DNA sequences. While the

original discovery and characterization publication is not readily available in the public domain,

data from commercial suppliers provides insight into its biochemical properties and optimal

reaction conditions.

Quantitative Data Summary
The following table summarizes the key quantitative characteristics of the FaeI restriction

enzyme.
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Parameter Value/Description

Unit Definition

One unit is the amount of enzyme required to

hydrolyze 1 µg of pUC19 DNA in 1 hour at 37°C

in a 50 µl reaction volume.

Reaction Temperature 37°C

Inactivation Temperature 65°C for 20 minutes

Ligation and Recutting

Over 90% of DNA fragments can be ligated with

T4 DNA Ligase and recut after a 3-fold

overdigestion.

Non-specific Hydrolysis

No non-specific activity was detected after

incubating 1 µg of pUC19 DNA with 2 units of

enzyme for 16 hours at 37°C.

Experimental Protocols
Standard FaeI Restriction Digest Protocol

This protocol outlines the typical steps for digesting DNA with the FaeI restriction enzyme.

Materials:

FaeI restriction enzyme

10X SE-buffer FaeI (33 mM Tris-acetate (pH 8.3 at 25°C), 10 mM magnesium acetate, 66

mM potassium acetate, 1 mM DTT)

Bovine Serum Albumin (BSA)

Substrate DNA

Nuclease-free water

Procedure:
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Reaction Setup: In a sterile microcentrifuge tube, combine the following components in the

specified order:

Nuclease-free water to a final volume of 50 µl

5 µl of 10X SE-buffer FaeI

0.5 µl of BSA (to a final concentration of 100 µg/ml)

1 µg of substrate DNA

1 unit of FaeI enzyme

Incubation: Gently mix the reaction components and incubate at 37°C for 1 hour.

Enzyme Inactivation: To stop the reaction, incubate the mixture at 65°C for 20 minutes.

Analysis: The digested DNA can be analyzed by agarose gel electrophoresis.

Note: For optimal activity, BSA should be added to the 1x reaction mix. It is not recommended

to use BSA for prolonged incubations.

Section 2: FaeI (FEI1) - The Receptor-Like Kinase
from Arabidopsis thaliana
In the context of plant biology, FaeI, more commonly referred to as FEI1, is a leucine-rich

repeat receptor-like kinase in Arabidopsis thaliana. Alongside its close homolog FEI2, it plays a

crucial role in a signaling pathway that monitors cell wall integrity and regulates cell expansion.

[1][2] The name "FEI" is derived from the Mandarin word for "fat," alluding to the phenotype of

mutant roots.[1][2]

Discovery and Initial Characterization
FEI1 and FEI2 were identified through genetic screens in Arabidopsis thaliana for mutants with

defects in cell wall function.[1] Mutations in both FEI1 and FEI2 result in a phenotype

characterized by swollen roots, indicating a disruption in anisotropic cell expansion.[1][2] This
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phenotype is exacerbated by inhibitors of cellulose biosynthesis, suggesting that the FEI

proteins function in a pathway that senses and responds to cell wall perturbations.[1]

Initial characterization revealed that FEI1 is an active protein kinase.[1] The FEI proteins are

localized to the plasma membrane and are broadly expressed, with the highest levels in the

root meristem and elongation zone.[2][3] A key finding from the initial studies was the direct

interaction of FEI proteins with 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a

critical enzyme in the biosynthesis of the plant hormone ethylene.[1] This interaction suggests

that the FEI signaling pathway may regulate cell wall function through an ACC-mediated signal,

independent of the canonical ethylene response pathway.[1]

Quantitative Data Summary
To date, the primary characterization of FEI1 has been through genetic and in planta studies,

with a notable absence of detailed in vitro biochemical and kinetic data in the published

literature. The following table reflects the current status of quantitative information for the FEI1

protein kinase.

Parameter Value/Description

Kinetic Parameters (Km, Vmax, kcat) Not Reported

Binding Affinity (Kd) for ATP Not Reported

Binding Affinity (Kd) for Substrates Not Reported

Specific Activity Not Reported

Experimental Protocols
While specific, optimized protocols for the expression, purification, and assay of FEI1 are not

detailed in the literature, the following sections provide generalized methods commonly used

for the characterization of Arabidopsis membrane-associated proteins and kinases.

1. Heterologous Expression and Purification of Arabidopsis Proteins

This protocol describes a general workflow for expressing and purifying a tagged Arabidopsis

protein from E. coli.
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Materials:

E. coli expression strain (e.g., BL21(DE3))

Expression vector with the FEI1 cDNA sequence fused to an affinity tag (e.g., His-tag, GST-

tag)

LB medium with appropriate antibiotics

Inducing agent (e.g., IPTG)

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1

mg/ml lysozyme)

Affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged proteins)

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

Procedure:

Transformation: Transform the expression vector into a suitable E. coli strain.

Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to

inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600

reaches 0.6-0.8.

Induction: Induce protein expression by adding the appropriate concentration of the inducing

agent (e.g., 1 mM IPTG) and continue to grow the culture at a lower temperature (e.g., 18-

25°C) for several hours or overnight.

Cell Harvest: Harvest the cells by centrifugation.

Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.
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Affinity Purification: Apply the supernatant to the equilibrated affinity chromatography resin.

Wash the resin with wash buffer to remove non-specifically bound proteins. Elute the target

protein with elution buffer.

Analysis: Analyze the purified protein by SDS-PAGE.

2. In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for assessing the kinase activity of a purified

protein kinase.

Materials:

Purified kinase (e.g., FEI1)

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

Substrate (a generic kinase substrate like Myelin Basic Protein (MBP) or a specific substrate

if known)

[γ-³²P]ATP

ATP

SDS-PAGE loading buffer

Phosphor screen or scintillation counter

Procedure:

Reaction Setup: In a microcentrifuge tube, combine the kinase, substrate, and kinase

reaction buffer.

Initiate Reaction: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time

(e.g., 30 minutes).
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Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

Analysis: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated

substrate by autoradiography using a phosphor screen or quantify the incorporated

radioactivity by cutting out the substrate band and using a scintillation counter.

Signaling Pathways and Workflows
FEI Signaling Pathway

The FEI1/FEI2 proteins are key components of a signaling pathway that maintains cell wall

integrity. They are thought to act as receptors that perceive perturbations in the cell wall,

possibly through interactions with other proteins like the FASCICLIN-LIKE

ARABINOGALACTAN PROTEIN 4 (FLA4). This signal is then transduced to regulate the

activity of ACC synthase, thereby influencing cell expansion.

Cell Wall Integrity
Perturbation FLA4

sensed by
FEI1 / FEI2

interacts with
ACC Synthase

inhibits
ACC

produces Cell Expansion
(Anisotropic Growth)

regulates

Click to download full resolution via product page

FEI signaling pathway in response to cell wall stress.

Experimental Workflow: Immunoprecipitation of a Membrane Protein

Characterizing the interactions of membrane-bound proteins like FEI1 often involves

immunoprecipitation followed by mass spectrometry to identify binding partners. The following

diagram illustrates a general workflow for this process in Arabidopsis.
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Generalized workflow for immunoprecipitation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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